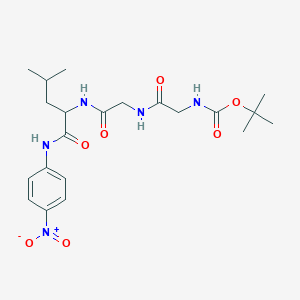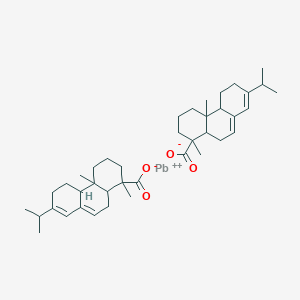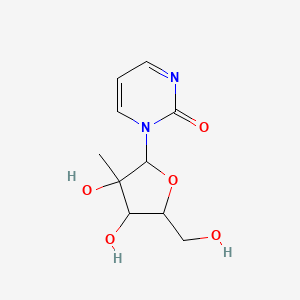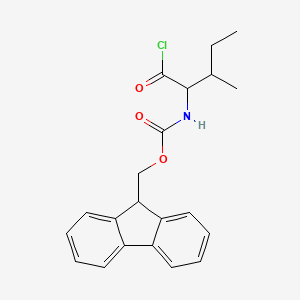![molecular formula C18H8Br2N2 B12104872 8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
8,11-Dibromoacenaphtho[1,2-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11-Dibromoacenaphtho[1,2-b]quinoxaline is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of acenaphthoquinoxaline, characterized by the presence of two bromine atoms at the 8 and 11 positions on the acenaphthoquinoxaline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,11-Dibromoacenaphtho[1,2-b]quinoxaline typically involves a multi-step process. One common method includes the bromination of acenaphthoquinoxaline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures to handle bromine and other reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 8,11-Dibromoacenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form conjugated polymers or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted acenaphthoquinoxalines can be formed.
Coupling Products: Conjugated polymers and other extended π-conjugated systems.
Wissenschaftliche Forschungsanwendungen
8,11-Dibromoacenaphtho[1,2-b]quinoxaline has several scientific research applications:
Organic Electronics: Used in the synthesis of conjugated polymers for photovoltaic cells and organic light-emitting diodes (OLEDs).
Photovoltaic Cells: Its incorporation into polymer solar cells has shown to improve power conversion efficiencies due to its electron-accepting properties.
Material Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 8,11-Dibromoacenaphtho[1,2-b]quinoxaline exerts its effects is primarily related to its electronic structure. The bromine atoms influence the electron distribution within the molecule, making it an effective electron acceptor. This property is crucial in its application in photovoltaic cells, where it facilitates the separation of charge carriers and enhances the efficiency of light-to-electricity conversion .
Vergleich Mit ähnlichen Verbindungen
Acenaphtho[1,2-b]quinoxaline: The parent compound without bromine substitution.
8,11-Di(thiophen-2-yl)acenaphtho[1,2-b]quinoxaline: A derivative with thiophene groups instead of bromine.
Uniqueness: 8,11-Dibromoacenaphtho[1,2-b]quinoxaline is unique due to its specific bromine substitution, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic characteristics is essential .
Eigenschaften
Molekularformel |
C18H8Br2N2 |
|---|---|
Molekulargewicht |
412.1 g/mol |
IUPAC-Name |
8,11-dibromoacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C18H8Br2N2/c19-12-7-8-13(20)18-17(12)21-15-10-5-1-3-9-4-2-6-11(14(9)10)16(15)22-18/h1-8H |
InChI-Schlüssel |
VJTZSGKWVSTMRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=CC(=C5N=C4C3=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)




